molecular formula C18H24Cl2N2O4S B4587319 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

Cat. No.: B4587319
M. Wt: 435.4 g/mol
InChI Key: XEHWSJXULFAXHV-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H24Cl2N2O4S and its molecular weight is 435.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.0833838 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

A series of O-substituted derivatives of sulfonamides bearing the piperidine nucleus were synthesized and evaluated for their bioactivity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds showed notable activity, particularly against butyrylcholinesterase, indicating their potential in therapeutic applications involving these enzymes (Khalid et al., 2013).

Application in Alzheimer’s Disease

N-substituted derivatives of sulfonamides were synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These compounds were assessed for their enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease management. The study highlights the synthesis process and the bioactivity evaluation of these compounds (Rehman et al., 2018).

Antimicrobial Applications

A study focused on the synthesis and antimicrobial activity evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens affecting tomato plants. The research indicated that specific substitutions on the benzhydryl and sulfonamide rings significantly influence antibacterial activity, suggesting these compounds could be potent antimicrobial agents (Vinaya et al., 2009).

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methylsulfonyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O4S/c19-16-4-3-13(10-17(16)20)12-27(24,25)22-7-5-14(6-8-22)18(23)21-11-15-2-1-9-26-15/h3-4,10,14-15H,1-2,5-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHWSJXULFAXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Reactant of Route 3
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Reactant of Route 4
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Reactant of Route 6
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

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